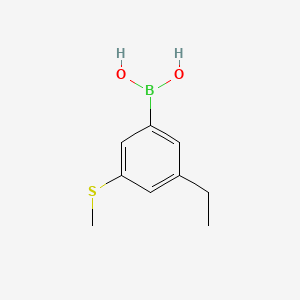
(3-Ethyl-5-(methylthio)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethyl-5-(methylthio)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethyl and methylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-5-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
(3-Ethyl-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The aryl ring can undergo reduction reactions to form the corresponding cyclohexyl derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Biaryl compounds.
科学研究应用
(3-Ethyl-5-(methylthio)phenyl)boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (3-Ethyl-5-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring.
(4-Methylphenyl)boronic acid: A boronic acid with a methyl group on the phenyl ring.
(3-Ethylphenyl)boronic acid: A boronic acid with an ethyl group on the phenyl ring.
Uniqueness
(3-Ethyl-5-(methylthio)phenyl)boronic acid is unique due to the presence of both ethyl and methylthio substituents on the phenyl ring, which can influence its reactivity and potential applications. The combination of these substituents can provide distinct electronic and steric effects, making it a valuable compound in various synthetic and research applications.
属性
分子式 |
C9H13BO2S |
|---|---|
分子量 |
196.08 g/mol |
IUPAC 名称 |
(3-ethyl-5-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO2S/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h4-6,11-12H,3H2,1-2H3 |
InChI 键 |
MZGLBGUQFHKGBQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)SC)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)






![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)





![Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)
